molecular formula C24H24FN5O3 B2625923 1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide CAS No. 1421485-50-8

1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B2625923
CAS No.: 1421485-50-8
M. Wt: 449.486
InChI Key: PXMTWSFGSHWZCO-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a pyrrolidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Synthesis of the pyrrolidine backbone: This step may involve the use of pyrrolidine derivatives and appropriate coupling reagents.

    Introduction of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorinated aromatic compounds.

    Final coupling and cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents and solvents: .

    Optimization of reaction conditions: (temperature, pressure, catalysts).

    Purification techniques: such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:

    Binding to specific receptors or enzymes: .

    Modulating biological pathways: .

    Interfering with cellular processes: .

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide: .

    1-(3-bromophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide: .

Uniqueness

The presence of the fluorophenyl group in 1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide may impart unique chemical and biological properties, such as increased stability or specific binding affinity.

Properties

IUPAC Name

1-(3-fluorophenyl)-5-oxo-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c25-18-7-4-8-20(12-18)30-13-17(11-22(30)31)23(32)26-19-9-10-29(14-19)15-21-27-24(33-28-21)16-5-2-1-3-6-16/h1-8,12,17,19H,9-11,13-15H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMTWSFGSHWZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)F)CC4=NOC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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